molecular formula C16H12ClN5O3 B2821828 N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine CAS No. 450345-18-3

N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine

Cat. No. B2821828
CAS RN: 450345-18-3
M. Wt: 357.75
InChI Key: CRRKBVLLYMKBGS-UHFFFAOYSA-N
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Description

“N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine” seems to be a complex organic compound. It appears to contain a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a chlorophenoxy group, which is a common moiety in several synthetic compounds, including pharmaceuticals and pesticides .


Synthesis Analysis

While specific synthesis information for “N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine” was not found, a related compound “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” was synthesized and studied for its antimicrobial and antiproliferative properties . The synthesis involved confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Synthesis and Material Science

Research has demonstrated the synthesis and characterization of novel compounds and materials derived from aromatic diamines, including those similar in structure to N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine. These compounds exhibit a range of properties, such as solubility in common organic solvents, high thermal stability, and potential applications in advanced material science. For instance, polymers derived from aromatic diamine monomers have shown significant solubility, thermal stability, and hydrophobicity, suggesting their application in creating advanced polymeric materials with specific desired properties (Huang et al., 2017).

Antiviral Research

Compounds structurally related to the specified chemical have been investigated for their antiviral activities. Derivatives of pyrimidine, for example, have shown marked inhibitory effects on retrovirus replication in cell cultures. This suggests that modifications of the pyrimidine core can lead to potent antiviral agents, providing insights into the design of new therapeutic drugs (Hocková et al., 2003).

Chemical Synthesis and Mechanisms

The exploration of chemical reactions and synthesis pathways involving compounds similar to N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine has contributed to a deeper understanding of chemical synthesis mechanisms. Studies have detailed the synthesis of tetrahydropteridine derivatives and discussed the influence of different substituents on the chemical properties and reactions of pyrimidine derivatives, illustrating the versatility and reactivity of such compounds (Bailey et al., 1992).

Environmental and Analytical Chemistry

Research into the impurities of agrochemical formulations has uncovered the presence of compounds structurally related to N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine, providing insights into environmental contamination and the need for cleaner chemical synthesis methods. The detailed analysis of historic formulations and their dioxin impurities helps in understanding the environmental impact and guiding the development of safer agrochemicals (Masunaga et al., 2001).

properties

IUPAC Name

4-N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c17-10-1-5-12(6-2-10)25-13-7-3-11(4-8-13)21-16-14(22(23)24)15(18)19-9-20-16/h1-9H,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRKBVLLYMKBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine

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